molecular formula C20H17N3O3 B10920472 6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10920472
M. Wt: 347.4 g/mol
InChI Key: DPPYDQXUYYIGJC-UHFFFAOYSA-N
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Description

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazolo[5,4-b]pyridine family This compound is characterized by its unique structure, which includes a furan ring, a methyl group, and a phenylethyl group attached to an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of a suitable precursor, such as a 3-methyl-4-nitropyridine derivative, with a furan-2-carbaldehyde under basic conditions to form the isoxazole ring.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylethyl halide.

    Formation of the Carboxamide Group: The final step involves the conversion of the intermediate compound to the carboxamide derivative using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The nitro group in the precursor can be reduced to an amine.

    Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of furanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-FURYL)-3-METHYL-N~4~-(1-PHENYLETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

6-(furan-2-yl)-3-methyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H17N3O3/c1-12(14-7-4-3-5-8-14)21-19(24)15-11-16(17-9-6-10-25-17)22-20-18(15)13(2)23-26-20/h3-12H,1-2H3,(H,21,24)

InChI Key

DPPYDQXUYYIGJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NC(C)C4=CC=CC=C4

Origin of Product

United States

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